![molecular formula C17H17F3N2O2S B2577967 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448073-81-1](/img/structure/B2577967.png)
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU is a urea derivative that has been synthesized through different methods and has shown promising results in various biochemical and physiological assays.
Scientific Research Applications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement
This process demonstrates the synthesis of ureas, like the compound , through a single-pot, racemization-free method starting from carboxylic acids. This environmentally friendly and cost-effective method allows for good yields under milder conditions and is compatible with common protecting groups (Thalluri et al., 2014).
Synthesis of Tetrahydropyrimidine-5-carboxylates
A cyclic urea derivative was synthesized and tested for inhibition of two carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), demonstrating effective inhibition profiles. This highlights the potential for developing new therapeutic agents based on urea derivatives (Sujayev et al., 2016).
Anion Tuning of Rheology, Morphology, and Gelation
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating how the physical properties of gels can be tuned through the identity of the anion. This research can have applications in materials science and nanotechnology (Lloyd & Steed, 2011).
Cocondensation with Methylolphenols
Investigations into the reactions of urea with methylolphenols under acidic conditions offer insights into the synthesis of polymers and resins, potentially useful in various industrial applications (Tomita & Hse, 1992).
Synthesis of Flexible Ureas as Acetylcholinesterase Inhibitors
The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, targeting optimization for antiacetylcholinesterase activity, provide a basis for developing new treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-12-8-6-11(7-9-12)15(23)10-21-16(24)22-14-5-3-2-4-13(14)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHXHBEGLUMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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